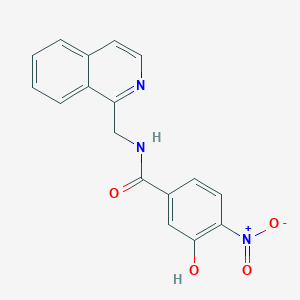![molecular formula C12H16ClNO B6621129 [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6621129.png)
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via nucleophilic substitution reactions using chloromethyl benzene derivatives and suitable nucleophiles.
Hydroxymethylation: The hydroxymethyl group can be introduced through reduction reactions, such as the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chlorophenylmethyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
- [(2S)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
- [(2S)-1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol
Uniqueness
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol is unique due to the presence of the chlorophenylmethyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVOWHGMYGCDHV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-propyl-2-[[5-(1,3-thiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6621048.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B6621054.png)
![(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6621061.png)
![1-[2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B6621068.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6621088.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethyl-N-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B6621097.png)

![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)
![Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate](/img/structure/B6621116.png)
![Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate](/img/structure/B6621121.png)
![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B6621138.png)
![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(3-methylphenyl)urea](/img/structure/B6621149.png)
![1-(2-chlorophenyl)-N-[2-(2-ethylanilino)-2-oxoethyl]-6-methyl-4-oxopyridazine-3-carboxamide](/img/structure/B6621165.png)
